molecular formula C16H10N4OS B11517082 2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile CAS No. 6032-89-9

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile

Cat. No.: B11517082
CAS No.: 6032-89-9
M. Wt: 306.3 g/mol
InChI Key: BPFGDSJAQPAOPZ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the amino, hydroxyphenyl, propynylsulfanyl, and dicarbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the nitrile groups may produce primary amines.

Scientific Research Applications

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-hydroxyphenyl)-6-methyl-3,5-pyridinedicarbonitrile
  • 2-Amino-4-(4-hydroxyphenyl)-6-ethyl-3,5-pyridinedicarbonitrile
  • 2-Amino-4-(4-hydroxyphenyl)-6-(2-propynyl)-3,5-pyridinedicarbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

CAS No.

6032-89-9

Molecular Formula

C16H10N4OS

Molecular Weight

306.3 g/mol

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-prop-2-ynylsulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H10N4OS/c1-2-7-22-16-13(9-18)14(12(8-17)15(19)20-16)10-3-5-11(21)6-4-10/h1,3-6,21H,7H2,(H2,19,20)

InChI Key

BPFGDSJAQPAOPZ-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)O)C#N

Origin of Product

United States

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